Crocatone

描述

Synthesis Analysis:

- The synthesis of Crocagin A, a compound with an attractive molecular structure and unusual bioactivity, has been achieved. Key steps include the formation of a heterotricyclic core, electrophilic amination, and stereoselective hydrogenation of a tetrasubstituted double bond. This synthesis confirmed the absolute configuration of Crocagin A and provided access to the natural product and its derivatives for further testing (Bihelovic et al., 2017).

Molecular Structure Analysis:

- The efficient synthesis process for Crocagin A involved an early formation of the heterotricyclic core, crucial for its molecular structure. The synthesis technique played a significant role in confirming the molecular structure and absolute configuration of Crocagin A (Bihelovic et al., 2017).

Chemical Reactions and Properties:

- Crocacin D's total synthesis involved a Stille cross-coupling between an (E)-vinyl stannane and an (E)-vinyl iodide to establish the (E,E)-dienamide moiety. This highlights the compound's reactivity and the role of chemical reactions in its synthesis (Dias et al., 2005).

Physical Properties Analysis:

- The synthesis of Crocacin C demonstrated the compound's physical properties. The synthesis involved regio- and diastereoselective epoxidation of an allylic alcohol, followed by epoxide opening, and a Stille cross-coupling to establish the (E,E)-dienamide moiety. This process underlines the impact of physical properties on the synthesis approach (Dias et al., 2001).

Chemical Properties Analysis:

- An enantioselective synthesis of Crocacin C featured a highly diastereoselective mismatched double asymmetric δ-stannylcrotylboration. This synthesis route reflects the intricate chemical properties and reactivity of Crocacin C (Chen & Roush, 2012).

科学研究应用

科学研究的商业化: Crocatone 在科学研究的商业化中发挥着重要作用,影响着诸如人类受试者治疗、披露控制和重新设计研究目标等领域 (Mirowski & Van Horn, 2005)。

计算科学应用: 它用于计算科学中对生物结构建模、模拟宇宙早期演化和分析过去气候数据 (Merali, 2010)。

科学应用中的数据安全: Crocatone 作为一个全面的访问控制系统,促进了科学应用中数据的组织和共享,而不会损害数据安全 (Sarfraz, Baker, Xu, & Bertino, 2013)。

医学研究: 已发现榕树提取物可以减少三阴性乳腺癌细胞的增殖,其中二氯甲烷-EFc 显示出最强效果 (Sánchez-Valdeolívar et al., 2020)。

化学反应网络 (CRN): 有机催化剂,如 Crocatone,是设计受生物体中信号转导通路启发的非平衡人工 CRN 的理想选择 (Helm, 2021)。

科学数据管理和工作流: Crocatone 是 CRIS 的一部分,CRIS 是一种可扩展且协作的科学数据管理和工作流网络基础设施,特别适用于没有广泛计算专业知识的科学家 (Dragut et al., 2013)。

药物、化妆品、香料和食品工业: 潜在与 Crocatone 相关的山楂纳米胶囊在这些行业中具有应用 (Esmaeili, Rahnamoun, & Sharifnia, 2013)。

属性

IUPAC Name |

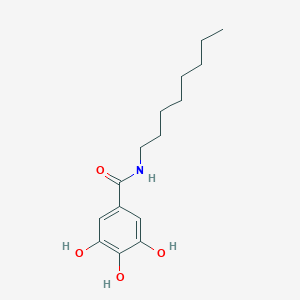

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZAATPWXSLYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173714 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

CAS RN |

19937-86-1 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)